molecular formula C18H20N2O7S B11054277 Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate

Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate

Cat. No.: B11054277
M. Wt: 408.4 g/mol
InChI Key: BHJNKXFZERABME-UHFFFAOYSA-N
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Description

Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a sulfonyl group, and a carbamate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield the corresponding sulfonamide . This intermediate is further treated with ethyl chloroformate and 2-methoxyphenylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The benzodioxin ring may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methoxyphenyl}carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20N2O7S

Molecular Weight

408.4 g/mol

IUPAC Name

ethyl N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-2-methoxyphenyl]carbamate

InChI

InChI=1S/C18H20N2O7S/c1-3-25-18(21)19-14-6-4-12(10-16(14)24-2)20-28(22,23)13-5-7-15-17(11-13)27-9-8-26-15/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,21)

InChI Key

BHJNKXFZERABME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC

Origin of Product

United States

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